molecular formula C6H4INO2 B147127 1-Iodo-4-nitrobenzene CAS No. 636-98-6

1-Iodo-4-nitrobenzene

Cat. No. B147127
CAS RN: 636-98-6
M. Wt: 249.01 g/mol
InChI Key: SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Description

Structural Insight into the Dioxygenation of Nitroarene Compounds

The study of nitroaromatic compounds, which are prevalent in industrial processes and known environmental pollutants, reveals their resistance to oxidative degradation due to the electron-withdrawing nitro groups and the stability of the benzene ring. However, the bacterium Comamonas sp. strain JS765 can metabolize nitrobenzene, using it as a sole carbon, nitrogen, and energy source. The key enzyme, nitrobenzene dioxygenase (NBDO), has a hetero-hexameric structure with a Rieske iron-sulfur center and an active-site mononuclear iron atom. The substrate pocket's asparagine residue is crucial for the enzyme's activity, as it forms a hydrogen bond with the nitro group of nitroarenes, correctly orienting them for oxidation .

Supramolecular Assembly of Nitrobenzoic Acid and Diiodobenzene

A novel molecular complex between 3,5-dinitrobenzoic acid and 1,4-diiodobenzene has been discovered, which forms a 2:1 supramolecular assembly through iodo-nitro interactions. This finding emphasizes the role of hydrogen bond interactions in directing the assembly of molecular complexes .

Nanowire Construction on Graphite

1-Iodo-4-nitrobenzene has been observed to form nanowires on graphite surfaces at room temperature when dissolved in various solvents. The formation of these nanowires was studied using a scanning tunneling microscope (STM), and the paper discusses the potential mechanisms behind their formation .

Synthesis and Characterization of Fluoro-Dimethoxy-Nitrobenzene

The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been achieved with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid. The compound's structure was confirmed through various spectroscopic methods, including X-ray crystallography .

Synthesis of Dichloro-Nitrobenzene

The synthesis of 1,2-dichloro-4-nitrobenzene was performed using chlorination of p-nitrochlorobenzene with a KClO3-H2SO4 chlorinating reagent. The study discusses the effects of reagent concentration, reaction temperature, and time on the yield, which reached up to 91.8% under optimal conditions .

Crystal Structure of Bis-Nitrophenylsulfonamido-Dinitrobenzene

A new compound, 1,2-bis-(p-nitrophenylsulfonamido)-4,5-dinitrobenzene, was synthesized and characterized. Its crystal structure was determined by single-crystal X-ray diffraction, revealing a triclinic system with specific geometric parameters. The study provides evidence for the characterization of deprotoned recognition compounds .

Synthesis and Photoinitiability of Iodonium Hexafluorophosphate

The synthesis of {4-[4-p-nitrobenzoyl(thiophenyl) phenyl]} phenyl iodonium hexafluorophosphate was achieved through a series of reactions, including Friedel-Crafts acylation. The structure was confirmed by various spectroscopic techniques, and the compound's photoinitiability was tested .

Secondary Interactions in Iodo-Nitrobenzenes

The crystal structures of 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene were analyzed, showing that the molecules form planar structures linked by I...I and NO2...NO2 interactions. The study contrasts these structures with that of 4-iodonitrobenzene, which does not form highly symmetrical I...NO2 intermolecular interactions .

Diversity in Structures of Dialkoxy Ethynylnitrobenzenes

The synthesis and crystal structures of three dialkoxy ethynylnitrobenzenes, differing only in alkoxy chain length, were described. Despite the subtle differences in molecular structure, the crystal structures displayed great diversity, influenced by the intermolecular C-H...O hydrogen bonds and alkyl chain length .

Luminescent Zinc(II) Complex for Nitrobenzene Inclusion

A luminescent Zn(II) complex was synthesized, showing high selectivity toward nitrobenzene, resulting in a dramatic color change and luminescence quenching. The complex forms a hydrogen-bonded channel structure that can selectively include nitrobenzene molecules, which can be desorbed and resorbed in a thermally reversible manner .

Scientific Research Applications

Application 1: Hydrogenation of 1-Iodo-4-nitrobenzene

  • Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode .
  • Methods of Application or Experimental Procedures : The researchers used Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
  • Results or Outcomes : The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 . With increasing operation time, a catalyst deactivation occurred which could only briefly compensate by an increase of the reaction temperature .

Application 2: Electrochemical Detection of Nitrobenzene

  • Summary of the Application : This research involved the synthesis of single-atom niobium-doped boron–carbon nitrogen nanotubes (SANb-BCN) for highly sensitive electrochemical detection of nitrobenzene, an environmental pollutant .
  • Methods of Application or Experimental Procedures : The researchers synthesized SANb-BCN and utilized it to fabricate an electrochemical sensor for the detection of nitrobenzene . The Nb-BNC material modified on a glassy carbon electrode (GCE) showed an excellent electrochemical response behavior toward nitrobenzene .
  • Results or Outcomes : The SANb-BCN-modified GCE gave rise to a prominent nitrobenzene reduction peak at 0.6 V, which was positively shifted by 120 mV from the nitrobenzene reduction peak of the bare GCE . The nitrobenzene peak current (55.74 mA) obtained using SANb-BCN/GCE was nearly 42-fold higher than that using the bare GCE (1.32 A), indicating that SANb-BCN/GCE is a highly sensitive electrochemical sensor for nitrobenzene . An ultralow limit of detection (0.70 M, S/N 3) was also achieved .

Application 3: Stereoselective Semihydrogenation of Alkynes

  • Summary of the Application : 1-Iodo-4-nitrobenzene is used as a reagent in the stereoselective semihydrogenation of alkynes .

Application 4: Synthesis of Arylisoquinolones

  • Summary of the Application : 1-Iodo-4-nitrobenzene is used in the synthesis of new arylisoquinolones .

Safety And Hazards

1-Iodo-4-nitrobenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitrorarenes in continuous operation mode is still challenging . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .

properties

IUPAC Name

1-iodo-4-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SCCCFNJTCDSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID7060914
Record name Benzene, 1-iodo-4-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-4-nitrobenzene
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Product Name

1-Iodo-4-nitrobenzene

CAS RN

636-98-6
Record name 1-Iodo-4-nitrobenzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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